7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes both pyrrolo[2,3-d]pyrimidine and oxolan-2-yl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide typically involves multi-step organic reactions. The process begins with the preparation of the oxolan-2-yl group, followed by the introduction of the pyrrolo[2,3-d]pyrimidine moiety. Key steps include:
Formation of the oxolan-2-yl group: This involves the reaction of dihydroxy compounds with hydroxymethyl groups under controlled conditions.
Coupling with pyrrolo[2,3-d]pyrimidine: This step requires the use of specific catalysts and reagents to ensure the correct attachment of the pyrrolo[2,3-d]pyrimidine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl and amino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in viral replication, thereby exhibiting antiviral properties.
Comparison with Similar Compounds
Similar Compounds
- **3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
- **5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid
Uniqueness
What sets 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N’-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide apart is its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
57071-78-0 |
---|---|
Molecular Formula |
C12H15N5O5 |
Molecular Weight |
309.28 g/mol |
IUPAC Name |
7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-N'-hydroxypyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C12H15N5O5/c13-10(16-21)6-2-17(11-5(6)1-14-4-15-11)12-9(20)8(19)7(3-18)22-12/h1-2,4,7-9,12,18-21H,3H2,(H2,13,16) |
InChI Key |
QOAOFMALSIUNMD-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)/C(=N/O)/N |
Canonical SMILES |
C1=C2C(=CN(C2=NC=N1)C3C(C(C(O3)CO)O)O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.